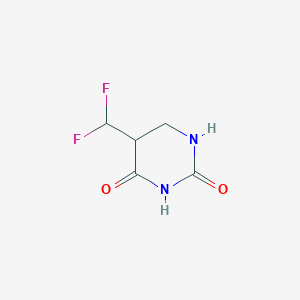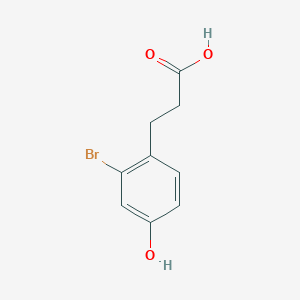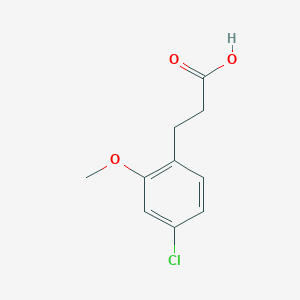![molecular formula C19H23NO2 B12328132 Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate is an organic compound with the molecular formula C19H23NO2 It is a derivative of phenol and is characterized by the presence of a butylphenyl group and an imino group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate typically involves the reaction of 4-butylphenylamine with formaldehyde to form the imine intermediate. This intermediate is then reacted with phenol under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenol ring can undergo electrophilic aromatic substitution, allowing the compound to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol,4-[[(4-methoxyphenyl)imino]methyl]-, 1-acetate
- Phenol,4-[[(4-chlorophenyl)imino]methyl]-, 1-acetate
- Phenol,4-[[(4-ethylphenyl)imino]methyl]-, 1-acetate
Uniqueness
Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate is unique due to the presence of the butyl group, which can influence its hydrophobicity and reactivity compared to its analogs. This structural variation can lead to differences in biological activity and chemical behavior, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
[4-(benzylideneamino)-1-butylcyclohexa-2,4-dien-1-yl] acetate |
InChI |
InChI=1S/C19H23NO2/c1-3-4-12-19(22-16(2)21)13-10-18(11-14-19)20-15-17-8-6-5-7-9-17/h5-11,13,15H,3-4,12,14H2,1-2H3 |
Clave InChI |
SNIONAKUPFYCRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC=C(C=C1)N=CC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


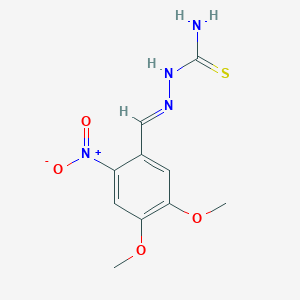

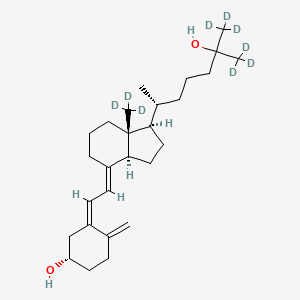
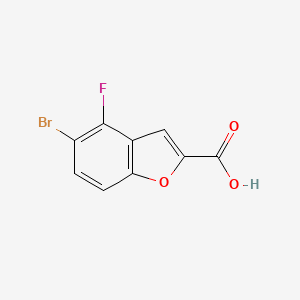
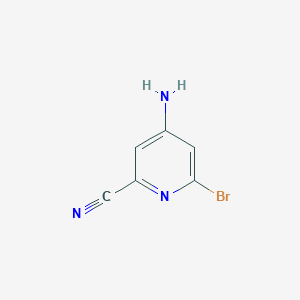
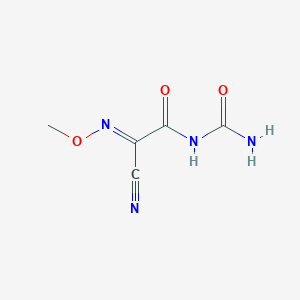
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
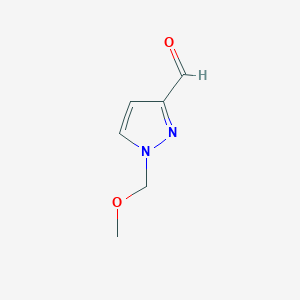

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
